Product packaging for Dihydroambazone(Cat. No.:CAS No. 61566-17-4)

Dihydroambazone

Cat. No.: B1229410
CAS No.: 61566-17-4
M. Wt: 239.3 g/mol
InChI Key: AKWDOGLAMMTADN-UHFFFAOYSA-N
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Description

Historical Trajectories and Early Academic Investigations of Dihydroambazone

The academic investigation of this compound is closely linked with the study of Ambazone (B518326). Seminal work published in the journal Pharmazie in the late 1980s provides the earliest and most detailed accounts of this compound. Researchers at the Academy of Sciences of the German Democratic Republic were instrumental in its initial characterization. rsc.org A significant focus of this early research was the chemical-analytical characterization of this compound and its transformation into 1,4-benzoquinone (B44022) guanylhydrazone thiosemicarbazone, more commonly known as Ambazone. rsc.org

These foundational studies explored the properties of this compound in different aqueous buffer systems and laid the groundwork for methods to determine its concentration in solutions. rsc.org Furthermore, early academic inquiries delved into the comparative antineoplastic activity of this compound and Ambazone, investigating its effects against leukemia cell lines in murine models. This line of investigation was part of a broader effort to understand structure-activity relationships within this class of compounds and to identify derivatives with improved therapeutic profiles.

Foundational Structural Features and Their Relevance to Chemical Reactivity of this compound

The chemical structure of this compound, p-(thiosemicarbazido)diamino-methylen-hydrazino benzene (B151609), is central to its reactivity. The molecule possesses several key functional groups that dictate its chemical behavior: a benzene ring, a hydrazino group, a diaminomethylene group, and a thiosemicarbazido moiety. The presence of multiple nitrogen and sulfur atoms makes it a potent chelating agent for metal ions, a characteristic feature of many biologically active thiosemicarbazone derivatives.

General Structural Features of Thiosemicarbazone Derivatives

Feature Description Relevance to Reactivity
Thiosemicarbazide (B42300) Backbone The N-N-C(=S)-N chain is a key structural motif. The sulfur and nitrogen atoms act as coordination sites for metal ions. The double bond character of the C=S and C-N bonds influences the molecule's conformation and reactivity.
Azomethine Linkage The C=N bond formed from the condensation of a carbonyl compound and thiosemicarbazide. This group is involved in the biological activity of many thiosemicarbazones and can be a site for chemical modification.

| Aromatic Ring | The phenyl group in this compound. | The electronic properties of the ring and its substituents affect the redox potential of the molecule and its susceptibility to oxidation. |

Conceptual Framework for this compound Research Directions

The research trajectory for this compound has been guided by several key concepts. Initially, it was investigated as a pro-drug or a more soluble derivative of Ambazone, with a focus on its potential as an antineoplastic agent. This was based on the established biological activity of Ambazone and other thiosemicarbazone derivatives.

A significant aspect of the conceptual framework is the structure-activity relationship (SAR). By comparing the biological effects of this compound with Ambazone and other related compounds, researchers aimed to understand how modifications to the chemical structure influence therapeutic efficacy and toxicity.

More broadly, research into this compound falls within the ongoing exploration of thiosemicarbazones as a versatile scaffold for drug design. This class of compounds has been investigated for a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities. The ability of thiosemicarbazones to chelate metal ions is believed to be a key mechanism of their biological action, as this can disrupt essential enzymatic processes in pathogenic organisms and cancer cells.

Future research on this compound and its analogues could explore:

Metal Complexes: The synthesis and characterization of metal complexes of this compound to potentially enhance its biological activity.

Mechanism of Action: A more detailed elucidation of the mechanism by which this compound and its transformation product, Ambazone, exert their cytotoxic effects.

Analogue Synthesis: The creation of new derivatives of this compound with modified substituents to improve potency, selectivity, and pharmacokinetic properties.

Table of Mentioned Compounds

Compound Name Chemical Name
This compound p-(thiosemicarbazido)diamino-methylen-hydrazino benzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N7S B1229410 Dihydroambazone CAS No. 61566-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(diaminomethylidene)hydrazinyl]anilino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7S/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16/h1-4,12-13H,(H4,9,10,14)(H3,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWDOGLAMMTADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=S)N)NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210571
Record name Dihydroambazone
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URL https://comptox.epa.gov/dashboard/DTXSID50210571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61566-17-4
Record name Dihydroambazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061566174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroambazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dihydroambazone and Its Analogs

Classical and Established Synthetic Routes to Dihydroambazone

The likely classical synthetic route would involve the reaction of a p-phenylenediamine (B122844) derivative with a thiosemicarbazide-containing reactant. The core challenge in this synthesis lies in the selective reaction at one of the amino groups of the p-phenylenediamine core, which requires careful control of reaction conditions to avoid undesired side products.

Reactant 1Reactant 2ProductReaction Type
p-Phenylenediamine derivativeThiosemicarbazide-containing reactantThis compoundCondensation

Exploration of Novel and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of thiosemicarbazone synthesis, several greener approaches have been explored for related compounds, which could potentially be adapted for this compound. These methods often focus on the use of safer solvents, catalysts, and energy sources.

For instance, the use of water or ethanol (B145695) as a solvent in the condensation reaction, often facilitated by a catalytic amount of acid, presents a more environmentally benign alternative to traditional organic solvents. Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and improve yields in the formation of similar compounds. The application of these methods to the specific synthesis of this compound would require optimization of reaction parameters such as temperature, reaction time, and catalyst choice to ensure efficient and selective product formation.

Chemo- and Regioselectivity Considerations in this compound Synthesis

A critical aspect of synthesizing this compound from a p-phenylenediamine precursor is managing chemo- and regioselectivity. p-Phenylenediamine possesses two nucleophilic amino groups, and controlling the reaction to achieve mono-substitution is paramount.

Chemo-selectivity: The primary challenge is to prevent the thiosemicarbazide-containing reactant from reacting with both amino groups of the p-phenylenediamine, which would lead to a disubstituted byproduct. This can often be achieved by using a stoichiometric excess of the diamine, although this may complicate purification.

Regio-selectivity: In cases where the p-phenylenediamine is unsymmetrically substituted, the reaction must be directed to the desired amino group. The inherent electronic and steric properties of the substituents on the aromatic ring will influence the reactivity of the individual amino groups. For the synthesis of this compound itself from unsubstituted p-phenylenediamine, regioselectivity is not a concern due to the molecule's symmetry.

Synthetic Transformations of this compound to Related Chemical Entities (e.g., Ambazone)

This compound is a direct precursor to ambazone (B518326). The transformation involves an oxidation reaction. This process is sensitive to pH and can be influenced by the presence of oxidizing agents. The oxidation of this compound with oxygen is dependent on the pH of the solution. nih.gov This transformation can be inhibited by the addition of antioxidants such as ascorbic acid. nih.gov

The general transformation can be represented as:

This compound + [O] → Ambazone + H₂O

The specific conditions for this oxidation, including the choice of oxidant and reaction medium, would be crucial for achieving a high yield of ambazone while minimizing the formation of degradation products.

Design and Synthesis of this compound Derivatives and Analogs for Mechanistic Probes

The design and synthesis of derivatives and analogs of this compound can provide valuable tools for investigating its mechanism of action and that of related compounds like ambazone. By systematically modifying the structure of this compound, researchers can probe the structure-activity relationships.

Potential Modifications Include:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups onto the phenylenediamine core can alter the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity.

Modification of the thiosemicarbazide (B42300) moiety: Alterations to the thiosemicarbazide portion of the molecule can impact its chelating properties and interactions with biological targets.

Introduction of functional groups for labeling: Incorporating fluorescent tags or radioactive isotopes can enable the tracking of the molecule within biological systems, providing insights into its distribution and localization.

The synthesis of these analogs would follow similar principles to the synthesis of this compound itself, with the appropriate selection of substituted starting materials. For example, to create analogs with different substituents on the aromatic ring, a correspondingly substituted p-phenylenediamine would be used as the starting material. The synthesis of these derivatives would be instrumental in elucidating the molecular mechanisms underlying the biological effects of this class of compounds.

Advanced Structural Elucidation and Theoretical Characterization of Dihydroambazone

Spectroscopic Techniques for Dihydroambazone Characterization

A combination of spectroscopic methods is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) are indicative of the electronic environment of the protons. oregonstate.edu Protons in different parts of the this compound molecule will resonate at distinct frequencies, providing a map of the proton distribution. For instance, aromatic protons typically appear in the downfield region (around 7-9 ppm), while protons on carbons adjacent to nitrogen or other electronegative atoms will also be deshielded and appear at lower fields. oregonstate.edulibretexts.org The integration of the peaks corresponds to the relative number of protons, and the splitting patterns (e.g., singlets, doublets, triplets) reveal information about neighboring protons.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. libretexts.org Each unique carbon atom in the molecule produces a distinct signal. savemyexams.com The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. libretexts.orgsavemyexams.com The chemical shifts are highly sensitive to the hybridization and bonding environment of the carbon atoms. For example, carbonyl carbons are typically found far downfield (170-220 ppm), while sp³-hybridized carbons appear at higher fields. libretexts.org While standard ¹³C NMR spectra are typically decoupled to show single lines for each carbon, coupled spectra can provide information about the number of attached protons. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.5 110 - 140
NH/NH₂ 5.0 - 8.0 (often broad) N/A
C=N N/A 150 - 165
Aliphatic CH₂ 2.5 - 4.0 30 - 50

This table is generated based on general principles of NMR spectroscopy and known chemical shift ranges for similar functional groups. oregonstate.edulibretexts.orgsavemyexams.compitt.edusigmaaldrich.comcarlroth.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. measurlabs.cominnovareacademics.inmsesupplies.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of the molecular formula. bioanalysis-zone.com

The process involves ionizing the this compound molecule and then separating the resulting ions based on their m/z ratio. measurlabs.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. innovareacademics.inlibretexts.org By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. Common fragmentation pathways include the loss of small neutral molecules or radicals. fiveable.memiamioh.edu

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons. wikipedia.orglibretexts.org While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, EPR spectroscopy can be employed to study any potential radical intermediates or paramagnetic species that may form during chemical reactions or under specific conditions, such as electrochemical processes. wikipedia.orgunipg.it The technique provides detailed information about the electronic structure of these paramagnetic centers. unipg.itnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. wikipedia.orgtechnologynetworks.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule. msu.edu

For this compound, the conjugated system of aromatic rings and double bonds is expected to give rise to distinct absorption bands in the UV-Vis spectrum. utoronto.ca The position and intensity of these bands can be influenced by factors such as the solvent and the presence of different tautomeric forms. msu.eduresearchgate.netresearchgate.net UV-Vis spectroscopy is a relatively simple and non-invasive technique that can be used for both qualitative and quantitative analysis. researchgate.netuu.nlethz.ch

Table 2: Expected UV-Vis Absorption Maxima for this compound Note: The exact λmax values can vary depending on the solvent and pH.

Electronic Transition Expected Wavelength Range (nm)
π → π* 250 - 350
n → π* 300 - 450

This table is based on the general principles of UV-Vis spectroscopy for conjugated systems. wikipedia.orgutoronto.caresearchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. airproducts.mewikipedia.org The technique works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. mdpi.comresearchgate.net Each type of bond and functional group absorbs infrared radiation at a characteristic frequency (wavenumber). mdpi.comnih.gov

The FTIR spectrum of this compound is expected to show characteristic absorption bands for N-H, C=N, C=C (aromatic), and C-N bonds. The positions of these bands can provide insights into the bonding and structure of the molecule. mdpi.com FTIR is a versatile technique that can be used to analyze solid, liquid, and gaseous samples. airproducts.mewikipedia.org

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
C=N Stretching 1600 - 1690
Aromatic C=C Stretching 1450 - 1600
C-N Stretching 1200 - 1350

This table is based on established correlation charts for FTIR spectroscopy. mdpi.com

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. reddit.com It is based on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. reddit.com Therefore, some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy can be particularly useful for studying the vibrations of the non-polar or symmetric bonds in the molecule, such as the C=C bonds in the aromatic rings. geochemsoc.org The technique can be used to analyze solid and liquid samples and is generally not affected by the presence of water, which can be an advantage over FTIR in certain applications. reddit.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top 1 to 10 nanometers of a material's surface. cea.frwikipedia.orgcarleton.edu The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. cea.frmicro.org.au The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. This binding energy is unique to each element and its chemical environment, providing a fingerprint for both elemental identification and chemical state analysis. cea.freag.com

In the context of this compound, XPS can be employed to:

Confirm Elemental Composition: Verify the presence of carbon, nitrogen, and sulfur, the key elements in the this compound molecule. eag.com

Determine Chemical States: Distinguish between the different chemical states of nitrogen and sulfur atoms. For instance, it can differentiate the amine (-NH2), imine (=NH), and hydrazinyl (-NH-NH-) nitrogen atoms based on slight shifts in their N 1s binding energies. researchgate.net Similarly, the S 2p spectrum can confirm the chemical state of the sulfur atom within the thiosemicarbazide (B42300) moiety.

Analyze Surface Properties: As a surface-sensitive technique, XPS is particularly useful for studying the surface chemistry of solid this compound, including its interactions with other molecules or surfaces, and for detecting any surface contamination. wikipedia.orgeag.com

A study on a related compound, ambazone (B518326) hydrochloride, utilized XPS to characterize the solid form. researchgate.net The analysis of high-resolution spectra for C 1s, N 1s, and S 2p would provide detailed information about the chemical bonding within this compound. For example, the deconvolution of the C 1s peak could reveal components corresponding to C-C, C-N, and C=N bonds. The N 1s spectrum would be particularly complex, with distinct peaks attributable to the various nitrogen environments, such as the guanylhydrazone and thiosemicarbazone groups. researchgate.net

Table 1: Representative XPS Data Interpretation for this compound

ElementCore LevelExpected Binding Energy Range (eV)Information Obtained
CarbonC 1s284 - 288Distinguishes between C-C, C-N, and C=N bonds.
NitrogenN 1s398 - 402Identifies different nitrogen functional groups (amine, imine, hydrazinyl). researchgate.net
SulfurS 2p162 - 169Determines the chemical state of the sulfur atom in the thiosemicarbazide group. eag.com

Note: The exact binding energies can vary depending on the specific chemical environment and instrument calibration.

X-ray Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed electron density map and, from that, deduce the exact positions of atoms, bond lengths, and bond angles. wikipedia.orgrsc.org

For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on its molecular conformation, including the planarity of the aromatic ring and the geometry of the guanylhydrazone and thiosemicarbazone side chains. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and the physical properties of the solid state. nih.gov

The formation of co-crystals is a strategy used in pharmaceutical sciences to modify the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. japsonline.comfrontiersin.org Co-crystals are multicomponent crystalline solids held together by non-covalent interactions, such as hydrogen bonds, between the API and a co-former molecule. japsonline.comnih.gov

The crystallographic analysis of this compound co-crystals would be essential for:

Structural Verification: Confirming the formation of a new crystalline phase distinct from the individual components. mdpi.com

Understanding Intermolecular Interactions: Elucidating the specific hydrogen bonding patterns and other non-covalent interactions between this compound and the co-former. This is key to understanding how the co-former modifies the properties of this compound. nih.gov

Correlating Structure with Properties: Providing a structural basis for observed changes in properties like solubility and stability. For example, the disruption of strong hydrogen bonds in the pure this compound crystal and the formation of new, potentially weaker, bonds with the co-former could lead to enhanced solubility. nih.gov

Table 2: Crystallographic Data for a Hypothetical this compound Co-crystal

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)8.9
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1395
Z4
Hydrogen BondsN-H···O, N-H···N

Note: This table presents hypothetical data to illustrate the type of information obtained from a crystallographic study.

Conformational Analysis and Stereochemical Investigations of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comorganicchemistrytutor.comdrugdesign.org For a flexible molecule like this compound, with several rotatable single bonds in its side chains, a multitude of conformations are possible. These different conformations can have different energies, and understanding the preferred, low-energy conformations is important for understanding its biological activity and interactions with molecular targets. lumenlearning.com

Key aspects of the conformational analysis of this compound would include:

Rotation around Single Bonds: Investigating the rotational barriers and preferred dihedral angles for the bonds connecting the phenyl ring to the guanylhydrazone moiety and the bonds within the thiosemicarbazone chain.

Intramolecular Hydrogen Bonding: Identifying potential intramolecular hydrogen bonds that could stabilize certain conformations and restrict the molecule's flexibility.

Steric Hindrance: Assessing the steric interactions between different parts of the molecule that may destabilize certain conformations. libretexts.org

Computational modeling, alongside spectroscopic techniques like NMR, can be used to explore the conformational landscape and determine the most stable stereoisomers of this compound.

Table 3: Key Rotatable Bonds and Stereochemical Features in this compound

FeatureDescriptionPotential Impact
Phenyl-Hydrazone BondRotation can alter the orientation of the side chain relative to the ring.Influences overall molecular shape and potential for intermolecular interactions.
N-N BondsRotation affects the spatial arrangement of the guanyl and thiourea (B124793) groups.Can impact intramolecular hydrogen bonding and steric clash.
C=N IsomerismE/Z configuration at the imine bonds.Determines the geometric shape (cis/trans-like arrangement) of the side chains.

Electronic Structure and Quantum Chemical Calculations of this compound (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure, properties, and reactivity of molecules. nih.govwikipedia.orgresearchgate.net DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a good balance between accuracy and computational cost. wikipedia.orgaimspress.com

For this compound, DFT studies can provide deep insights into:

Molecular Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule by finding the geometry with the minimum energy. researchgate.net

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. aps.org

Spectroscopic Properties: Simulating vibrational spectra (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to confirm the structure and assign spectral features. mdpi.commdpi.com

Reactivity Descriptors: Calculating parameters like chemical potential, hardness, and electrophilicity, which help in predicting the reactivity of the molecule. nih.gov

Conformational Analysis: Mapping the potential energy surface as a function of dihedral angles to identify low-energy conformers and the energy barriers between them, complementing the conformational analysis described in section 3.3. rsc.orgarxiv.org

A DFT study on a related system, ambazone with niflumic acid, used the B3LYP functional to investigate stable conformers. researchgate.net Similar calculations for this compound would involve optimizing its geometry and then performing frequency calculations to confirm it as a true minimum on the potential energy surface. The results would provide a detailed picture of the molecule's electronic landscape, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental to understanding its interaction with other molecules. rsc.org

Table 4: Representative Data from a DFT Calculation on this compound

Calculated PropertyHypothetical ValueSignificance
Energy of HOMO-6.5 eVIndicates the ability to donate electrons.
Energy of LUMO-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment4.5 DMeasures the overall polarity of the molecule.
Most Negative Electrostatic Potential-0.05 a.u. (on N/S atoms)Indicates likely sites for electrophilic attack or hydrogen bond donation.

Note: These values are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Theoretical Molecular Mechanisms and Biological Target Interactions of Dihydroambazone

In Vitro Cellular and Biochemical Mechanistic Investigations of Dihydroambazone

In vitro studies have provided some direct evidence of this compound's activity, which is further supplemented by a wealth of data on its parent compound, Ambazone (B518326).

Specific enzyme kinetic studies for this compound are not extensively documented in the available literature. However, investigations into Ambazone have identified it as an inhibitor of mushroom tyrosinase. mdpi.comnih.govscience.gov Kinetic analysis revealed that Ambazone acts as a non-competitive inhibitor of this enzyme. mdpi.comnih.gov Given that this compound is a direct derivative, it is plausible that it shares this inhibitory activity, though direct experimental verification is required.

CompoundEnzyme TargetIC₅₀ (μM)Inhibition TypeSource
AmbazoneMushroom Tyrosinase15Non-competitive mdpi.comnih.gov
ThioacetazoneMushroom Tyrosinase14Non-competitive mdpi.comnih.gov

Detailed receptor binding assays specifically for this compound have not been reported. The mechanism of action for Ambazone appears to involve a more general interaction with cell membranes rather than binding to a specific receptor. nih.govresearchgate.netmedchemexpress.com Spectrophotometric and fluorescence measurements using model membrane systems indicated a nonspecific interaction of Ambazone with the inner phospholipid bilayer matrix. nih.govresearchgate.net This interaction with membranes is considered a potential molecular basis for its antineoplastic activities. nih.govresearchgate.net

Theoretically, this compound may modulate several intracellular signaling pathways. In vitro, a combination of this compound and human recombinant tumor necrosis factor alpha (TNF) was shown to exert a strong synergistic cytotoxic effect against mouse melanoma B16K cells. researchgate.net This suggests a potential interplay with TNF-mediated signaling pathways.

Structure-Activity Relationship (SAR) Studies for this compound Analogs: A Mechanistic Perspective

Direct and comprehensive structure-activity relationship (SAR) studies for this compound are sparse. The mechanistic perspective is therefore built from SAR studies on its parent compound, Ambazone, and other related thiosemicarbazone and aminoguanidine (B1677879) analogs. mdpi.comnih.govmdpi.comresearchgate.net

The thiourea (B124793) and hydrazone moieties are considered critical pharmacophores for the biological activity of this class of compounds. mdpi.com For the inhibition of tyrosinase by thiourea-containing drugs like Ambazone, docking simulations suggest that intermolecular hydrogen bonds formed via the nitrogen of the thiourea group, as well as contacts made by the thione (C=S) group, are crucial for the interaction with the enzyme's active site. mdpi.comnih.gov SAR studies on various aminoguanidine hydrazone analogues have shown that modifications to different parts of the molecule, such as the attached aromatic or heterocyclic rings, can significantly alter cytotoxicity and enzyme inhibitory potential. nih.gov For example, the presence of nitro groups or halogens on the aromatic ring can modulate the bioactivity of these compounds. nih.gov

Structural Feature/ModificationImpact on Activity (in Analogs)Mechanistic ImplicationSource
Thiourea GroupEssential for tyrosinase inhibitionForms key hydrogen bonds and contacts with the enzyme active site. mdpi.comnih.gov
Hydrazone MoietyCritical for antimicrobial and anticancer propertiesAllows for broad interactions with active sites and potential redox activity.
Pyridine Moiety (in thiosemicarbazides)Identified as a potential pharmacophoreMay be responsible for binding to the target protein. researchgate.net
Substitution on Aromatic RingsModulates cytotoxicity and enzyme selectivityAlters electronic and steric properties, affecting target binding and affinity. nih.gov

In Vivo Mechanistic Studies in Model Organisms (focus on target engagement, pathway modulation)

In vivo studies have confirmed the antineoplastic activity of this compound. It was tested against P388 leukemia and Lewis lung carcinoma in B6D2F1-mice. researchgate.netresearchgate.net The results showed that this compound was as active as its parent compound, Ambazone, against P388 leukemia when administered orally. researchgate.netresearchgate.net While these studies establish its efficacy, the available literature does not provide detailed mechanistic insights into in vivo target engagement or the specific signaling pathways that are modulated by this compound in these model organisms. The observed antitumor effects are likely a result of the multi-target interactions proposed from in vitro data, including interactions with DNA and membranes, and potential enzyme inhibition. nih.govresearchgate.net

Computational Chemistry and Cheminformatics in Dihydroambazone Research

Molecular Docking Simulations for Dihydroambazone-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand (like this compound) to a biological target, typically a protein or nucleic acid. nih.gov

While no specific molecular docking studies focused exclusively on this compound have been identified in the available literature, the broader class of dihydrazones has been subject to such analysis. For instance, molecular docking has been employed to validate the interaction of novel dihydrazone compounds with DNA, confirming that the most active compounds stack within the A-T rich regions of the DNA minor groove through surface binding. nih.gov In other research, docking studies were used to investigate how hydrazone derivatives interact with enzymes. researchgate.net For this compound, this methodology could be used to screen for potential biological targets and to elucidate the molecular basis of its activity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with a target's active site.

Table 1: Potential Applications of Molecular Docking in this compound Research

Application Description Potential Insights
Target Identification Docking this compound against a library of known biological macromolecules. Identification of potential protein or nucleic acid targets responsible for its biological effects.
Binding Mode Analysis Predicting the specific orientation and conformation of this compound within a known target's binding site. Understanding the key amino acid residues or nucleotides involved in the interaction.
Affinity Prediction Estimating the binding free energy of the this compound-target complex. Ranking potential targets and comparing the binding strength of this compound derivatives.

Molecular Dynamics Simulations and Conformational Sampling of this compound

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. github.ioyoutube.com This technique simulates the movement of atoms and molecules, allowing for the study of their dynamic behavior. github.io

There are no specific molecular dynamics studies centered on this compound in the current literature. However, MD simulations are frequently used to complement docking studies by assessing the stability of a predicted ligand-protein complex. nih.gov For this compound, an MD simulation could reveal how the molecule and its target adapt to each other upon binding and confirm the stability of the interactions predicted by molecular docking. amazon.com Furthermore, conformational sampling through MD can explore the different shapes this compound can adopt in solution, which is crucial for understanding its ability to bind to various targets. researchgate.net

Table 2: Potential Applications of Molecular Dynamics in this compound Research

Application Description Potential Insights
Complex Stability Simulating the this compound-target complex over time (nanoseconds to microseconds). Assessing the stability of the binding pose and key intermolecular interactions.
Conformational Analysis Simulating this compound in a solvent to explore its accessible conformations. Identifying the most stable or biologically relevant shapes of the molecule.
Binding Free Energy Calculation Using methods like MM/PBSA or MM/GBSA on MD trajectories to calculate binding affinity. Providing a more accurate estimation of binding strength than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of compounds to their biological activity. nih.govwikipedia.org These models are used to predict the activity of new, untested compounds and to understand which molecular properties are important for activity. nih.gov

No QSAR studies specifically dedicated to this compound derivatives were found. The development of a QSAR model for this compound would require a dataset of structurally related compounds with measured biological activities. amazon.com By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a statistical model could be built to predict the activity of newly designed this compound analogs. Such models are valuable for guiding the synthesis of more potent and selective compounds. nih.gov For example, a QSAR study on dihydropyrimidine (B8664642) analogs revealed that molecular conformation and the potential for hydrogen bonding were critical for their activity. nih.gov

In Silico Screening and Virtual Ligand Design for this compound-Related Compounds

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This approach can be either ligand-based, using the structure of a known active molecule like this compound, or structure-based, using the 3D structure of the biological target. researchgate.net

While this compound itself has not been the subject of published virtual screening campaigns, its core structure could serve as a template for such studies. A ligand-based approach could identify compounds with similar shapes and chemical features, while a structure-based approach (if a target is known) could find novel scaffolds that fit into the target's binding site. ugm.ac.id This methodology accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally. lonza.com

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. nih.gov These technologies can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. mit.edu Applications range from predicting compound properties and biological activities to designing novel molecules from scratch. nih.govcwi.nl

Currently, there is no evidence of AI or ML being specifically applied to this compound research. However, the potential applications are extensive. ML models, particularly deep learning, could be trained on data from this compound and related compounds to predict their activity, toxicity, and pharmacokinetic properties. nih.gov AI could also be used to generate novel molecular structures based on the this compound scaffold, optimized for desired properties, thereby guiding future synthesis and testing efforts.

Advanced Analytical Methodologies for Dihydroambazone Research

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors (e.g., MS/MS, HRMS, Electrochemical Detection, UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components within a mixture. wikipedia.org Its power is significantly enhanced when coupled with various advanced detectors, each offering unique advantages for the analysis of Dihydroambazone.

Mass Spectrometry (MS/MS and HRMS): The hyphenation of LC with mass spectrometry (LC-MS) is an extremely powerful tool for the quantitative analysis of drug compounds in biological samples. nih.gov Tandem mass spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) provide exceptional sensitivity and selectivity, making them the methods of choice for identifying and quantifying this compound and its potential metabolites in complex biological matrices like serum. nih.gov HRMS, in particular, can provide highly accurate mass measurements, which aids in the confident identification of unknown transformation products. While traditional detectors might struggle with interference in complex samples, the specificity of MS detection often overcomes these challenges. nih.gov

Electrochemical Detection (ECD): HPLC with electrochemical detection is a highly sensitive method for the analysis of electroactive compounds. mdpi.com Given that this compound possesses functional groups susceptible to oxidation or reduction, ECD can offer a selective and sensitive means of quantification. This technique measures the current generated by the analyte's reaction at an electrode surface, providing a signal that is directly proportional to its concentration. oatext.com The combination of HPLC for separation and ECD for sensitive detection is well-suited for determining trace levels of this compound in research samples. mdpi.com

UV Detection: Ultraviolet (UV) detection is a common detector used in HPLC. Research from 1988 indicates that this compound's transformation into 1,4-benzoquinone (B44022) guanylhydrazone thiosemicarbazone (ambazone) can be monitored spectroscopically. nih.gov This suggests that UV spectrophotometry can be used to determine the compound's content in aqueous solutions by measuring the absorbance of its transformation product. nih.gov However, the same research notes that this determination is significantly more challenging in serum, likely due to matrix interference. nih.gov

Fluorescence Detection: Fluorescence detectors offer superior sensitivity and selectivity compared to UV detectors for compounds that fluoresce. ub.edulabmanager.com For this compound analysis, if the native molecule possesses fluorescent properties, HPLC-FLD would be a highly advantageous technique. labmanager.com If it is not naturally fluorescent, pre-column or post-column derivatization could be employed to attach a fluorescent tag, enabling highly sensitive detection. This approach is particularly useful for analyzing trace-level components, even in samples with high levels of impurities. labmanager.com

Thin-Layer Chromatography (TLC) Applications in this compound Analysis

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used to separate components in a mixture. wikipedia.orgbachem.com It is performed on a plate coated with an adsorbent material (the stationary phase), with separation achieved as a solvent (the mobile phase) moves up the plate via capillary action. merckmillipore.com

Research has documented the use of TLC experiments in the study of this compound. nih.gov Specifically, TLC can be employed to monitor the transformation of this compound into its oxidation product, ambazone (B518326). nih.gov This makes TLC a valuable tool for reaction monitoring and qualitative analysis. wikipedia.org By comparing the retardation factor (Rf) value of a spot to that of a known standard under identical conditions, TLC can help to identify compounds within a mixture. merckmillipore.com Though primarily qualitative, modern HPTLC (High-Performance Thin-Layer Chromatography) techniques can also provide quantitative data. Visualization of separated spots for colorless compounds like this compound can be achieved by using TLC plates with a fluorescent indicator and viewing under UV light or by spraying the plate with a suitable staining reagent. wikipedia.orgsigmaaldrich.com

Spectrophotometric and Electrochemical Quantification Techniques for this compound in Research Matrices

Beyond chromatographic separations, direct quantification can be achieved through spectrophotometric and electrochemical methods.

Spectrophotometric Quantification: This technique relies on measuring the amount of light absorbed by a compound at a specific wavelength. As noted previously, the transformation product of this compound has distinct spectroscopic properties that allow for its quantification in aqueous solutions using UV-Vis spectrophotometry. nih.gov The method is based on the Beer-Lambert law, where the absorbance is directly proportional to the concentration of the analyte. While simple and cost-effective, its application in complex matrices like serum can be limited by interference from other substances that absorb at similar wavelengths. nih.govmdpi.com

Electrochemical Quantification: Electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry, offer a highly sensitive alternative for quantifying electroactive substances. nih.govnih.gov These methods measure the current response of a compound to a varying potential at an electrode surface. hidenanalytical.com For this compound, its oxidation or reduction can generate a measurable signal, allowing for its direct quantification. Electrochemical methods are known for their simplicity, speed, and low cost, and they can often be more suitable than spectrophotometric methods when interfering colored or turbid components are present in the sample matrix. mdpi.comumt.edu

Method Validation and Performance Characteristics for this compound Analytical Research (e.g., limits of detection, accuracy, precision)

For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its fitness for purpose. eurachem.org Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. irjmets.comich.org Key validation parameters include:

Accuracy: This measures the closeness of the test results to the true value. ich.org It is often determined by analyzing samples spiked with a known amount of the analyte and is reported as percent recovery. chromatographyonline.com

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. ich.org It is usually evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short time. ich.org

Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. chromatographyonline.com It is often estimated based on a signal-to-noise ratio of 3:1. irjmets.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org The LOQ is a critical parameter for quantitative assays of low-level compounds and is often determined at a signal-to-noise ratio of 10:1. irjmets.comchromatographyonline.com

Table 2: Key Analytical Method Validation Parameters

ParameterDefinitionCommon Acceptance Criteria (Example)
Accuracy The closeness of agreement between the accepted reference value and the value found. chromatographyonline.com98.0% - 102.0% recovery for drug substance assay.
Precision The degree of scatter between a series of measurements. Expressed as Relative Standard Deviation (RSD). ich.orgRSD ≤ 2%
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. irjmets.comCorrelation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. irjmets.comTypically 80% to 120% of the test concentration.
LOD The lowest amount of analyte that can be detected. ich.orgSignal-to-Noise Ratio ≥ 3:1
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ich.orgSignal-to-Noise Ratio ≥ 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity tests, no interference at the retention time of the analyte.

Future Research Trajectories and Emerging Paradigms for Dihydroambazone

Exploration of Novel Dihydroambazone Derivatives for Specific Biological Probe Applications

The development of novel molecular tools for studying biological systems is a cornerstone of chemical biology. imperial.ac.uk The structural scaffold of this compound presents an intriguing starting point for the rational design of new biological probes. These tools are crucial for the real-time monitoring of biological species and microenvironments, which is significant for diagnosing diseases and understanding physiological and pathological processes. nih.gov Future research will likely focus on synthesizing this compound derivatives that can function as specialized probes, for example, by incorporating fluorophores.

Fluorescent probes are powerful tools for bioimaging, allowing researchers to visualize and track biological processes in cells and living organisms with high resolution. nih.gov The design of such probes often involves strategies that cause the probe to "turn-on" or "turn-off" its fluorescence or to change its color in response to a specific biological target or environmental change. nih.gov By chemically modifying the this compound structure, it may be possible to create derivatives that can selectively bind to specific cellular targets like enzymes, receptors, or nucleic acids. nih.govcsic.es

The development of such probes would be guided by several key principles:

Target Specificity: Modifications would aim to introduce functionalities that confer high affinity and selectivity for a particular biological molecule or organelle. nih.gov

Signal Transduction: The derivative would be engineered to produce a measurable signal, such as fluorescence, upon interaction with its target. nih.gov

Biocompatibility: The new probes must be non-toxic to cells and tissues to be useful for in vivo imaging. mdpi.com

The synthesis of these novel derivatives could employ modern organic synthesis techniques to create a library of compounds for screening. nih.govazolifesciences.comnih.gov This approach would enable the discovery of probes with tailored properties for various applications in biochemical research and diagnostics. azolifesciences.com

Table 1: Potential this compound-Based Biological Probes and Their Characteristics

Probe TypeDesign StrategyPotential ApplicationKey Characteristics
Fluorescent Enzyme Probes Covalently attaching a fluorophore to a this compound derivative that acts as a substrate or inhibitor for a specific enzyme. nih.govMonitoring enzyme activity in real-time within living cells.High selectivity, signal amplification upon enzymatic processing. nih.gov
Organelle-Targeted Probes Incorporating moieties that direct the this compound derivative to specific subcellular compartments like mitochondria or the nucleus. nih.govmdpi.comStudying the role of specific organelles in cellular processes and disease.Specific accumulation in the target organelle, stable fluorescent signal. nih.gov
Ratiometric Probes Designing derivatives that exhibit a shift in their fluorescence wavelength upon binding to a target analyte. nih.govQuantifying the concentration of specific ions or small molecules within cells.Dual emission wavelengths, providing a built-in correction for environmental factors. nih.gov
Activity-Based Probes (ABPs) Creating derivatives that covalently bind to the active site of target enzymes. nih.govProfiling enzyme activity in complex biological samples.Irreversible binding, high specificity for the active form of the enzyme. nih.gov

Theoretical Considerations for this compound in Chemical Biology and Material Science

The intersection of chemistry, biology, and material science offers fertile ground for theoretical exploration of this compound. uchicago.edu Computational and theoretical chemistry can provide profound insights into the molecule's intrinsic properties and guide the design of new derivatives for specific applications. rutgers.eduox.ac.uk

In the realm of chemical biology , theoretical studies can be employed to:

Model Drug-Target Interactions: Using molecular docking and molecular dynamics simulations, researchers can predict how this compound and its analogs bind to potential protein targets at the atomic level. This can elucidate its mechanism of action and guide the synthesis of more potent or selective inhibitors. nih.gov

Predict Physicochemical Properties: Quantum chemical calculations can be used to determine properties such as electronic structure, reactivity, and spectral characteristics, which are crucial for designing biological probes with specific optical properties. rutgers.edu

In material science , the unique chemical structure of this compound could be leveraged to create novel materials with interesting properties. harvard.edu Theoretical modeling can explore:

Self-Assembly: Simulations can predict whether this compound derivatives can self-assemble into ordered nanostructures, such as nanotubes or nanoribbons, through non-covalent interactions. rice.edu Such materials could have applications in nanotechnology and biomedicine. rsc.org

Design of Functional Materials: By incorporating this compound or its derivatives into polymers or other scaffolds, it may be possible to create materials with tailored electronic, optical, or bioactive properties. harvard.edu Theoretical calculations can help predict the properties of these hypothetical materials before their synthesis. ox.ac.uk

These theoretical approaches provide a powerful, resource-efficient way to generate hypotheses and prioritize experimental efforts in both chemical biology and materials science. ox.ac.uk

Advanced Methodological Development for this compound Research

Progress in understanding and applying this compound is intrinsically linked to the development of advanced analytical and research methodologies. libguides.comroutledge.com Future efforts should focus on creating more sensitive, specific, and high-throughput methods for its detection, characterization, and synthesis. labmanager.com

Key areas for methodological development include:

Advanced Analytical Techniques: While methods like thin-layer chromatography (TLC) and UV spectrophotometry have been used, more advanced techniques are needed for complex samples. nih.gov Developing robust methods using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) would enable highly sensitive and specific quantification of this compound and its metabolites in biological matrices. scielo.br The Analytical Quality by Design (AQbD) approach can be used to systematically develop and optimize these methods to ensure they are robust and reliable. americanpharmaceuticalreview.com

High-Throughput Synthesis and Screening: The exploration of this compound derivatives requires efficient synthetic methods. The development of combinatorial chemistry or automated synthesis platforms could accelerate the creation of diverse chemical libraries for screening. mdpi.com

Phase-Appropriate Validation: As research progresses towards potential applications, analytical methods must be formally validated to ensure they are suitable for their intended purpose. This involves assessing parameters like accuracy, precision, linearity, and sensitivity according to established guidelines. registech.com

These advanced methodologies will not only facilitate more rigorous basic research but are also essential for any future translational development of this compound-related compounds. slideshare.net

Table 3: Comparison of Analytical Methods for this compound Research

MethodPrincipleAdvantagesFuture Development Focus
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase. nih.govSimple, low cost, rapid screening.Coupling with mass spectrometry (TLC-MS) for better identification.
UV-Vis Spectrophotometry Measures light absorption by the compound at specific wavelengths. nih.govSimple, quantitative for pure solutions.Limited specificity in complex mixtures. nih.gov Development of derivative spectroscopy to resolve overlapping spectra.
High-Performance Liquid Chromatography (HPLC) High-resolution separation of components in a mixture. scielo.brHigh precision, accuracy, and resolving power. scielo.brMethod development for stability-indicating assays and analysis in biological fluids. labmanager.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass analysis capabilities of MS.Unsurpassed sensitivity and selectivity for identification and quantification in complex matrices.Development of validated bioanalytical methods for pharmacokinetic and metabolism studies.

Q & A

Q. How can degradation pathways of this compound be elucidated in environmental samples?

  • Methodological Answer : Use high-resolution mass spectrometry (LC-HRMS) to identify transformation products. Combine with computational tools (e.g., EPI Suite) to predict biodegradation pathways and ecotoxicological impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.